(2R)-4-(dimethylamino)butan-2-ol
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Overview
Description
(2R)-4-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(dimethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with dimethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-2-ol and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-chlorobutan-2-ol is mixed with dimethylamine in a suitable solvent, such as ethanol or methanol. The base is then added to the mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Product Isolation: The product, this compound, is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(dimethylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of this compound.
Scientific Research Applications
(2R)-4-(dimethylamino)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-(dimethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-butanol: A chiral alcohol with similar structural features but lacking the dimethylamino group.
2,3-dimethyl-1-butanol: Another chiral alcohol with a different substitution pattern.
Uniqueness
(2R)-4-(dimethylamino)butan-2-ol is unique due to the presence of both a chiral center and a dimethylamino group. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
Properties
CAS No. |
172927-39-8 |
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Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-4-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
IXAXPXLEJPTDGO-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCN(C)C)O |
Canonical SMILES |
CC(CCN(C)C)O |
Purity |
95 |
Origin of Product |
United States |
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